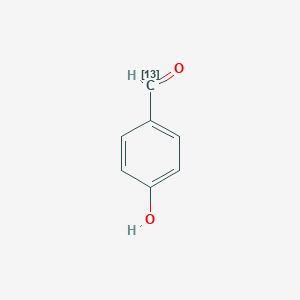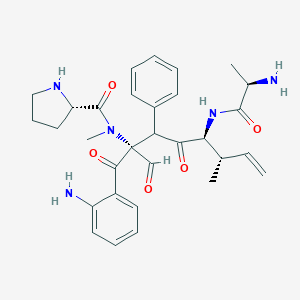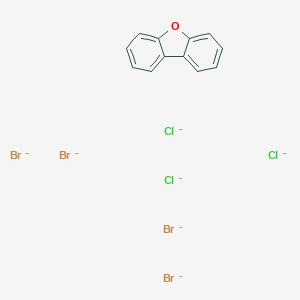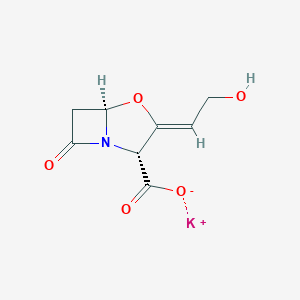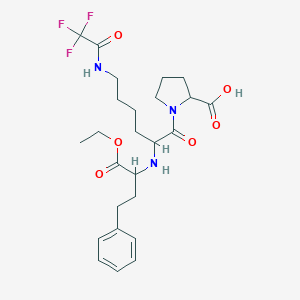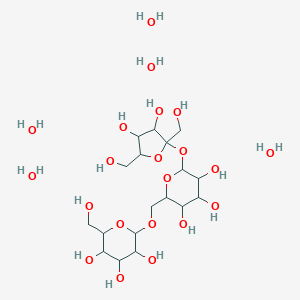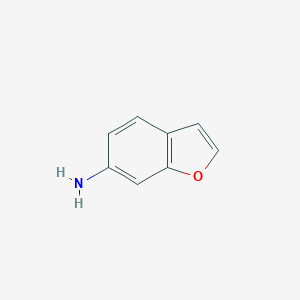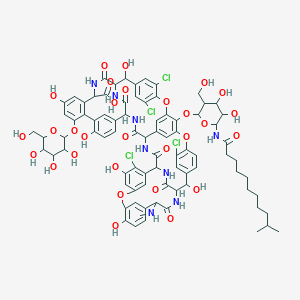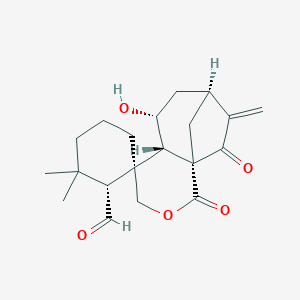
Trichorabdal A
Overview
Description
Trichorabdal A (TRA) is a natural product isolated from the leaves of the plant Trichosanthes kirilowii Maxim. It is a unique compound with a wide variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antifungal properties. TRA has been studied extensively in recent years, and its potential applications in various scientific fields have been explored.
Scientific Research Applications
Migraine Research : Trichorabdal A is used to understand the pathophysiology and pharmacology of migraines, focusing on CGRP antagonists that target the trigeminal sensory neuroinflammatory response (Hargreaves, 2007).
Synthetic Chemistry : It has significant applications in the field of synthetic chemistry, especially in the total syntheses of complex chemical compounds. Studies highlight its use alongside maoecrystal Z for such purposes (Lv et al., 2018).
Cancer Research : this compound (TSA) is noted for inducing differentiation in erythroid cell lines and enhancing differentiation directed by ATRA or vitamin D3 in leukemia cells. This discovery is a step forward in acute myeloid leukemia therapy (Kosugi et al., 1999).
Antibacterial Properties : TSA has demonstrated strong in vitro antibacterial activity against Helicobacter pylori, suggesting its potential as a treatment for gastric complaints (Kadota et al., 1997).
Antitumor Activity : Research has shown that this compound exhibits significant antitumor activity, particularly against Ehrlich ascites carcinoma in mice. This effectiveness is attributed to two active sites within a single molecule (Fuji et al., 1989).
Anti-Inflammatory Properties : Isolated as a diterpenoid from Rabdosia weisiensis, this compound has shown promising anti-inflammatory properties, which could have medical applications (Xu Yunlong & Wu Ming, 1989).
Mechanism of Action
Target of Action
Trichorabdal A, a diterpenoid compound isolated from Rabdosia trichocarpa , has been found to exhibit potent anti-tumor activity . Its primary target is cancer cells, specifically HeLa cells, against which it shows nanomolar cytotoxicity .
Mode of Action
Its strong in vitro antibacterial activity against helicobacter pylori suggests that it may interact with bacterial cells to inhibit their growth
Biochemical Pathways
Its potent anti-tumor and antibacterial activities suggest that it may interfere with essential cellular processes in cancer and bacterial cells
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as cytotoxicity against HeLa cells . This suggests that this compound may induce cell death or inhibit cell proliferation in these cells.
Biochemical Analysis
Cellular Effects
Trichorabdal A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound shows nanomolar cytotoxicity against HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85329-59-5 | |
| Record name | Trichorabdal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Trichorabdal A?
A1: this compound is a diterpenoid natural product originally isolated from the Isodon trichocarpa plant. [, , ] It belongs to the ent-kaurane diterpenoid family and possesses a unique spirosecokaurene skeleton. []
Q2: What are the known biological activities of this compound?
A2: this compound exhibits potent antitumor activity. It has demonstrated significant activity against Ehrlich ascites carcinoma in mice. [, , , ] Additionally, it displays antibacterial activity, specifically against Helicobacter pylori. [, ]
Q3: What structural features contribute to the antitumor activity of this compound?
A3: Research suggests that two structural motifs contribute to the antitumor activity of this compound and related compounds: the α-methylene cyclopentanone moiety and the spirolactone aldehyde grouping. [, ] The presence of both active sites in the molecule is believed to result in a synergistic increase in antitumor activity. [, ]
Q4: Are there other natural sources of this compound besides Rabdosia trichocarpa?
A4: Yes, this compound has also been isolated from Rabdosia japonica and Isodon irrorata. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H24O6. [] Its molecular weight is 360.4 g/mol.
Q6: What spectroscopic data is available for this compound?
A6: While specific spectroscopic data points are not provided in the provided abstracts, its structure has been elucidated using a combination of chemical, spectroscopic (IR, MS, NMR), and X-ray crystallographic methods. [, , , , , ]
Q7: Have there been any total syntheses of this compound?
A7: Yes, the first total synthesis of this compound was achieved relatively recently. [, , , , , ] The synthetic strategies employed highlight the molecule's complex structure and utilize reactions such as palladium-mediated oxidative cyclization to install the key quaternary center and build the bicyclo[3.2.1]octane framework. [, , , ]
Q8: Can you elaborate on the palladium-mediated oxidative cyclization used in the synthesis of this compound?
A8: The palladium-mediated oxidative cyclization is a key step in the synthesis of this compound. It involves the use of a palladium catalyst to promote the formation of a new ring system from a silyl ketene acetal precursor. [, , , ] This reaction is highly diastereoselective and allows for the efficient installation of the challenging bridgehead all-carbon quaternary stereocenter within the bicyclo[3.2.1]octane unit present in this compound. [, , , ]
Q9: Are there any studies exploring the structure-activity relationship (SAR) of this compound?
A9: While specific SAR studies focusing solely on this compound are not mentioned in the provided abstracts, research on related Rabdosia diterpenoids, particularly those with variations in the α-methylene cyclopentanone and spirolactone aldehyde moieties, suggests that these structural features significantly influence antitumor activity. [, ] Further research specifically targeting this compound analogs could provide valuable insights into the impact of structural modifications on its activity, potency, and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

